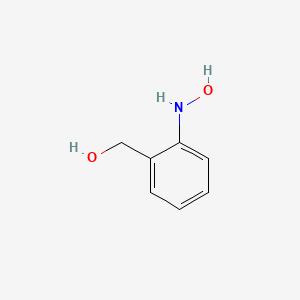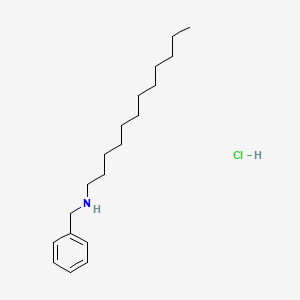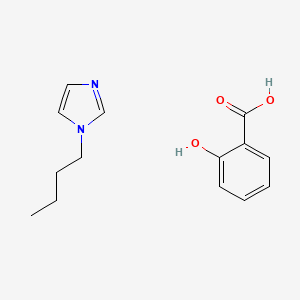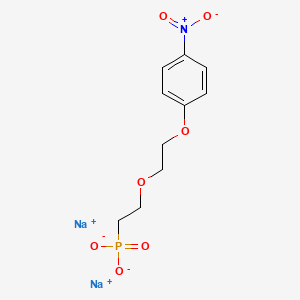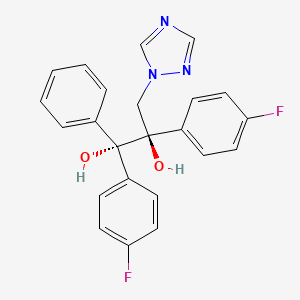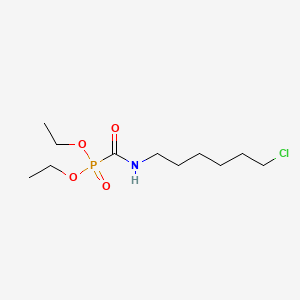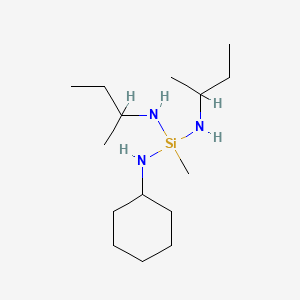
N-Cyclohexyl-1-methyl-N',N''-bis(1-methylpropyl)silanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-1-methyl-N’,N’'-bis(1-methylpropyl)silanetriamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexyl group, a methyl group, and two 1-methylpropyl groups attached to a silanetriamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-1-methyl-N’,N’'-bis(1-methylpropyl)silanetriamine typically involves the reaction of cyclohexylamine with methylchlorosilane and 1-methylpropylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or hexane to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Cyclohexyl-1-methyl-N’,N’'-bis(1-methylpropyl)silanetriamine involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to obtain the compound in high purity. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-1-methyl-N’,N’'-bis(1-methylpropyl)silanetriamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various halides or nucleophiles; reactions may require catalysts or specific temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives.
Scientific Research Applications
N-Cyclohexyl-1-methyl-N’,N’'-bis(1-methylpropyl)silanetriamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a component in the development of biomaterials.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-1-methyl-N’,N’'-bis(1-methylpropyl)silanetriamine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various substrates, influencing their reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-1-methyl-N’,N’'-bis(1-methylpropyl)silanetriamine
- N-Cyclohexyl-1-methyl-N’,N’'-bis(1-methylpropyl)silanetriamine derivatives
- Other silanetriamine compounds with different substituents
Uniqueness
N-Cyclohexyl-1-methyl-N’,N’'-bis(1-methylpropyl)silanetriamine is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.
Properties
CAS No. |
93778-00-8 |
|---|---|
Molecular Formula |
C15H35N3Si |
Molecular Weight |
285.54 g/mol |
IUPAC Name |
N-[bis(butan-2-ylamino)-methylsilyl]cyclohexanamine |
InChI |
InChI=1S/C15H35N3Si/c1-6-13(3)16-19(5,17-14(4)7-2)18-15-11-9-8-10-12-15/h13-18H,6-12H2,1-5H3 |
InChI Key |
IPPCWAWMOLNDOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N[Si](C)(NC1CCCCC1)NC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


